3-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide
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Overview
Description
Compounds with structures similar to “3-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide” are often studied for their potential therapeutic applications . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds often involves the design and synthesis of a series of novel derivatives . The specific synthesis process can vary greatly depending on the exact structure of the compound .Molecular Structure Analysis
The molecular structure of these compounds can be complex, with various possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . The exact structure would depend on the location of the nitrogen atom in the pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps . The specific reactions would depend on the exact structure of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary greatly depending on their exact structure . For example, the degree of lipophilicity, i.e., the affinity of the drug for a lipid environment, allows it to diffuse easily into the cells .Mechanism of Action
Target of Action
Similar compounds have been found to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Mode of Action
Compounds with similar structures have been found to inhibit ache by binding to the active site of the enzyme, preventing it from interacting with its substrate, acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Biochemical Pathways
The compound likely affects the cholinergic neurotransmission pathway by inhibiting AChE. This inhibition prevents the breakdown of acetylcholine in the synaptic cleft, leading to an increase in the concentration of acetylcholine. This, in turn, enhances the transmission of nerve impulses across the synapse, potentially affecting various physiological processes controlled by the cholinergic nervous system .
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially influence their bioavailability and distribution within the body.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-cyclopentyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3S/c24-17(7-6-16-4-1-2-5-16)19-10-15-27(25,26)23-13-11-22(12-14-23)18-20-8-3-9-21-18/h3,8-9,16H,1-2,4-7,10-15H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMFXZUUNZFIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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